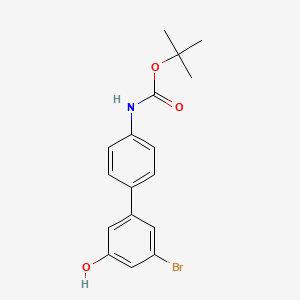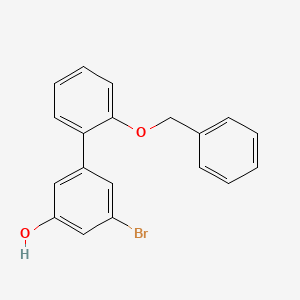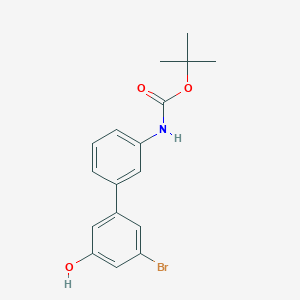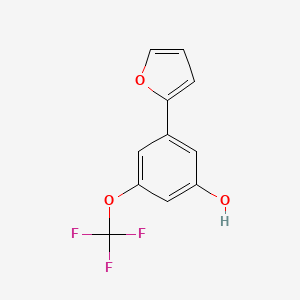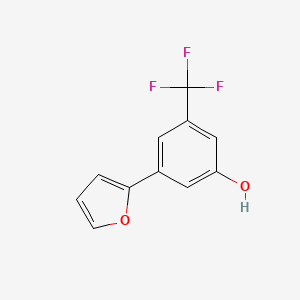
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, is an organic compound belonging to the class of thiophenols. It is a colorless solid with a molecular weight of 192.22 g/mol and a melting point of 66-67°C. It is a widely used organic compound in the field of organic synthesis and is used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, can be used in a variety of scientific research applications. It can be used as a reagent in the synthesis of various organic compounds, such as thiophenol derivatives, trifluoromethylphenols, and other related compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used in the synthesis of polymers and in the study of the structure and properties of polymers.
Mécanisme D'action
The mechanism of action of 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, is not well understood. However, it is believed that the reaction of thiophenol with trifluoromethyl chloride is a nucleophilic substitution reaction, in which the thiophenol acts as a nucleophile and the trifluoromethyl chloride acts as an electrophile. The reaction of the intermediate with sodium hydroxide is also believed to be a nucleophilic substitution reaction, in which the intermediate acts as a nucleophile and the sodium hydroxide acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, are not well understood. However, it is believed that the compound may have some biological activity, as it has been shown to have antifungal and antibacterial properties. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it can be used in a variety of different reactions, making it a versatile reagent. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous media. Additionally, it has a relatively low boiling point and can be difficult to purify.
Orientations Futures
The future directions for 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, are numerous. It can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of new polymers. Additionally, it can be used in the study of the structure and properties of polymers. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in the treatment of certain diseases. Furthermore, further research could be conducted to explore the potential of the compound to act as an antioxidant. Finally, further research could be conducted to explore the potential of the compound to act as a catalyst in various reactions.
Méthodes De Synthèse
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, can be synthesized via a two-step process, which involves the reaction of thiophenol with trifluoromethyl chloride, followed by the reaction of the intermediate with sodium hydroxide. The reaction of thiophenol with trifluoromethyl chloride can be carried out in an inert atmosphere, using anhydrous solvents such as dichloromethane or ethyl acetate. The reaction of the intermediate with sodium hydroxide can be carried out in aqueous media, such as aqueous sodium hydroxide or aqueous sodium carbonate.
Propriétés
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBGRDJNIRPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686493 |
Source


|
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-55-3 |
Source


|
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



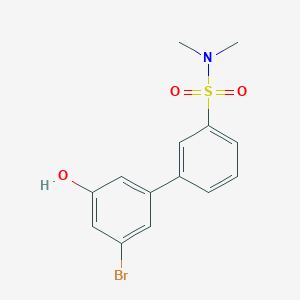
![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
